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Compound of Interest

Compound Name: N-Methylbenzamide

Cat. No.: B147266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The N-methylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the

core of a diverse range of therapeutic agents, from antipsychotics and antiemetics to histone

deacetylase (HDAC) inhibitors used in oncology. While the on-target activity of these

derivatives is often well-characterized, a thorough understanding of their off-target interactions

is critical for predicting potential adverse effects, elucidating secondary mechanisms of action,

and ensuring clinical safety. This guide provides a comparative overview of the off-target effects

of various N-Methylbenzamide derivatives, supported by experimental data and detailed

methodologies.

Data Presentation: Comparative Off-Target Profiles
The off-target profile of a drug candidate is a crucial component of its preclinical safety

assessment. The following tables summarize quantitative data for different classes of N-
Methylbenzamide derivatives, highlighting their interactions with unintended biological targets.

G-Protein Coupled Receptor (GPCR) Binding
Substituted benzamides, particularly those developed as antipsychotics, often exhibit affinity for

various neurotransmitter receptors beyond their primary target, the dopamine D2 receptor. This

polypharmacology can contribute to both therapeutic efficacy and adverse side effects.
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Table 1: Off-Target Binding Profile of Substituted Benzamide Antipsychotics

Compound Primary Target(s) Off-Target Ki (nM)

5-HT7

Amisulpride (racemate) D2/D3
~30-fold weaker than D2

affinity[1]

(R)-Amisulpride 5-HT7
>50-fold preference over (S)-

enantiomer[1]

(S)-Amisulpride D2
~40-fold preference over (R)-

enantiomer[1]

Clebopride D2

Interacts with α1, α2, β-

adrenergic, 5-HT1, 5-HT2, and

opiate sites[2]

Raclopride D2

100-1000-fold selectivity for

dopamine sites over other

neurotransmitter receptors[2]

Sulpiride D2

Specific for D2 receptors, but

with lower potency (10⁻⁷-10⁻⁶

M range)[2]

Note: Data is compiled from multiple sources. Ki values represent the inhibition constant, with

lower values indicating higher affinity.

Kinase Inhibition
While not the primary targets for many N-Methylbenzamide derivatives, some have been

found to interact with protein kinases. For instance, derivatives of 4-methylbenzamide have

been investigated as kinase inhibitors. The following table provides a hypothetical comparison

based on the analysis of structurally related compounds to guide the evaluation of novel N-
Methylbenzamide derivatives.

Table 2: Hypothetical Kinase Selectivity Profile
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Compound
Predicted
Target(s)

Hypothetical
IC50 (nM) vs.
PDGFRα

Hypothetical
IC50 (nM) vs.
PDGFRβ

Potential Off-
Target Kinases

4-methyl-N-

(naphthalen-2-

yl)benzamide

PDGFRα/β 50 75
VEGFR2, EGFR,

Src

Imatinib

(Reference)

PDGFRα/β, c-

Kit, Abl
100 100 Lck, Syk, Src

Sunitinib

(Reference)

PDGFRα/β,

VEGFRs, c-Kit
2 8

Flt3, Ret, CSF-

1R

This data is illustrative and extrapolated from the activities of structural analogs for comparative

purposes.[3] Experimental validation is required.

Histone Deacetylase (HDAC) Inhibition
Entinostat (MS-275) is a prominent N-Methylbenzamide derivative that functions as an HDAC

inhibitor. Its selectivity across different HDAC isoforms is a key aspect of its therapeutic profile.

Table 3: HDAC Isoform Selectivity of Entinostat (MS-275)

Compound
Class I HDAC Inhibition
(IC50, nM)

Class II HDAC Inhibition

HDAC1 HDAC2

Entinostat (MS-275) 243 453

Experimental Protocols
A comprehensive assessment of off-target effects requires a multi-pronged approach,

employing a variety of in vitro and cellular assays.

Radioligand Binding Assays for GPCRs
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Objective: To determine the binding affinity of N-Methylbenzamide derivatives to a panel of

GPCRs.

Methodology:

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared

from cell lines or animal tissues.

Assay Setup: In a multi-well plate, the cell membranes are incubated with a specific

radioligand for the target receptor and varying concentrations of the test compound.

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-

Prusoff equation.

In Vitro Kinase Inhibition Assays
Objective: To assess the inhibitory activity of N-Methylbenzamide derivatives against a panel

of purified kinases.

Methodology:

Kinase Panel Selection: A panel of recombinant kinases is chosen, often representing a

broad sampling of the human kinome.

Assay Reaction: Each kinase is incubated with its specific substrate and ATP in the presence

of various concentrations of the test compound.

Detection of Activity: Kinase activity is measured by quantifying the amount of

phosphorylated substrate or the amount of ATP consumed. Common methods include
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assays that measure the production of ADP (e.g., ADP-Glo™).

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase

activity by 50%, is calculated for each kinase.

Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement and identify off-targets in a cellular context by

measuring changes in protein thermal stability upon compound binding.

Methodology:

Cell Treatment: Intact cells are treated with the N-Methylbenzamide derivative or a vehicle

control.

Heating: The treated cells are heated to a range of temperatures, causing proteins to

denature and aggregate.

Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated

from the soluble proteins by centrifugation.

Protein Quantification: The amount of soluble target protein at each temperature is quantified

using methods like Western blotting or mass spectrometry.

Data Analysis: Binding of the compound to a protein stabilizes it, resulting in a higher melting

temperature. A shift in the melting curve in the presence of the compound indicates target

engagement.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Off-Target Kinase Profiling Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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